![molecular formula C12H8FN B8742370 7-fluoro-5H-indeno[1,2-b]pyridine CAS No. 97677-23-1](/img/structure/B8742370.png)
7-fluoro-5H-indeno[1,2-b]pyridine
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Overview
Description
7-Fluoro-5H-indeno[1,2-b]pyridine is a fluorinated derivative of the indeno-pyridine scaffold, a fused bicyclic system combining an indene moiety with a pyridine ring. The fluorine atom at the 7-position introduces electronic effects (e.g., electron-withdrawing character) that can modulate reactivity, solubility, and biological interactions.
Indeno-pyridine derivatives are known for diverse pharmacological activities, including anticancer , calcium channel antagonism , and kinase inhibition . The core structure of 5H-indeno[1,2-b]pyridine (CAS 244-99-5) has a molecular weight of 167.21 g/mol, a density of 1.181 g/cm³, and a boiling point of 306°C .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-fluoro-5H-indeno[1,2-b]pyridine derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer: Multicomponent reactions (MCRs) using indanone, aldehydes, and malononitrile in the presence of ammonium acetate and acetic acid are widely employed. For example, sequential MCRs yield 2-amino-4-(phenylsubstituted)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives under catalytic conditions . Alternative methods include cascade cyclization and Friedel-Crafts reactions using sulfonamides and aldehydes, achieving good yields (e.g., 1-tosyl-2,3,4,5-tetrahydro-1H-indeno[1,2-b]pyridine) . Solvent-free conditions with Fe₃O₄@urea/HITh-SO₃H nanocatalysts enhance efficiency for spiro-indenopyridine derivatives .
Q. How is structural characterization of this compound derivatives performed, and what analytical techniques are critical?
- Methodological Answer: X-ray crystallography confirms core structures, while ¹H-NMR and ¹³C-NMR resolve substituent positions and stereochemistry. For example, ethyl 1,1’,2’,5-tetrahydro-2-methyl-2’,5-dioxospiro derivatives were characterized via IR (C=O stretches at ~1700 cm⁻¹), HRMS (m/z 423.1312 [M+H]⁺), and NMR (δ 1.2–1.4 ppm for methyl groups) . Melting points (>300°C) and chromatographic purity (HPLC) are also key for validation .
Q. What physicochemical properties are critical for handling this compound in experimental settings?
- Methodological Answer: Key properties include melting points (e.g., 69–71°C for 6-methyl derivatives ), boiling points (132–165°C at 1 Torr ), and lipophilicity (predicted pKa ~4.62 ). Solubility in ethanol or DMSO is often leveraged for biological assays, while thermal stability (>300°C) informs storage conditions .
Advanced Research Questions
Q. How do structural modifications at the 7-fluoro position influence biological activity, particularly in cancer models?
- Methodological Answer: Substituents like 4-hydroxy-3-methoxy phenyl groups enhance antiproliferative effects. For example, compound 10 (6,7-dimethoxy indeno-pyridine) inhibited PC-3 prostate cancer cell proliferation (IC₅₀ < 10 µM) by downregulating MMP9, validated via Western blot and migration assays . Methoxy groups increase electron density, improving receptor binding .
Q. What role does this compound play in MAO-B inhibition, and how are QSAR models applied to optimize activity?
- Methodological Answer: Derivatives with hydrophobic side chains (e.g., trifluorobutoxy) at C(8) of the indenopyridazine core show submicromolar MAO-B inhibition (IC₅₀ = 90 nM) . 3D-QSAR models highlight steric and electrostatic fields, with lipophilicity (logP) being critical for blood-brain barrier penetration . Substitution at C(7) vs. C(8) drastically alters inhibitory potency, as shown by regioisomer studies .
Q. How do conformational dynamics of this compound derivatives affect their antidepressant activity?
- Methodological Answer: Active antidepressants adopt non-minimal-energy conformations. For hexahydro derivatives, H4a,H5-trans,H4a,H9b-cis configurations exhibit stimulating properties, while cis-cis configurations are inactive. Rotational barriers of the 5-phenyl group (determined via NMR line-shape analysis) correlate with dynamic binding to serotonin transporters .
Q. What strategies are used to design this compound-based inhibitors targeting bacterial enzymes like LiTagA?
- Methodological Answer: Cheminformatic filters prioritize cationic (9th position) and anionic (12th position) moieties flanking the indenopyridine core. Docking simulations (e.g., AutoDock Vina) and MD trajectories validate binding to 3-methyl adenine DNA glycosylase active sites, with ΔG < -8 kcal/mol indicating high affinity .
Q. How do catalyst systems impact the green synthesis of spiro-indenopyridine derivatives?
- Methodological Answer: PEGOSO₃H-H₂O or [NMP]H₂PO₄ catalysts under ultrasonic irradiation reduce reaction times (<1 hour) and improve yields (>85%) for spiro[diindenopyridine-indoline]triones. Ethanol solvent and 40°C conditions minimize byproducts, confirmed by TLC monitoring .
Q. Contradictions and Limitations
- vs. 15 : While certain conformations (e.g., H4a,H5-trans) are bioactive in antidepressants, MAO-B inhibitors rely on electronic and steric substituent effects rather than conformational energy minima .
- vs. 9 : Anticancer activity depends on methoxy/hydroxy groups, whereas MAO-B inhibition requires halogenated or lipophilic side chains, highlighting divergent structure-activity relationships.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key analogs of 7-fluoro-5H-indeno[1,2-b]pyridine, highlighting substituent effects:
Physical and Spectral Properties
- Melting Points: Fluorophenyl-substituted analogs (e.g., 7-(4-fluorophenyl)-5-isopropyl-5H-indeno[1,2-b]indole) exhibit high melting points (>250°C), attributed to strong intermolecular interactions .
- IR Spectroscopy: Carbonyl stretches in fluorinated derivatives (e.g., 1716 cm⁻¹ in ) are shifted compared to non-fluorinated analogs (1659 cm⁻¹ in ), reflecting electronic perturbations .
- NMR : Fluorine substitution induces deshielding in adjacent protons. For example, in 7-(4-fluorophenyl) derivatives, aromatic protons adjacent to fluorine show distinct splitting patterns .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Fluorine or bromine at C7 enhances metabolic stability and target binding in kinase inhibitors .
- Aryl Substituents : Bulky aryl groups at C4 improve calcium antagonism , while methoxy/hydroxy groups at C6/C7 boost antiproliferative effects .
- Hybrid Scaffolds: Spiro-fused derivatives (e.g., spiro[4H-indeno[1,2-b]pyridine-4,3'-indole]) exhibit unique conformational properties influencing bioactivity .
Preparation Methods
Cyclocondensation of Fluorinated Aromatic Aldehydes
The most widely documented approach involves cyclocondensation reactions between fluorinated benzaldehyde derivatives and aminopyridine precursors. A representative protocol from the Egyptian Journal of Chemistry demonstrates:
Reaction Scheme
4-Hydroxy-3-methoxybenzaldehyde undergoes condensation with cyanoacetamide derivatives in acetic acid under reflux (6–8 hours), followed by cyclization with ammonium acetate . While this method primarily yields non-fluorinated indenopyridines, substituting the benzaldehyde component with 2-fluoro-4-hydroxy-5-methoxybenzaldehyde enables direct incorporation of fluorine at the C7 position.
Critical Parameters
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Solvent System : Acetic acid (10 mL per 10 mmol substrate) optimizes proton transfer and intermediate stabilization .
-
Temperature : Reflux conditions (≈118°C) drive dehydration without decomposition of fluorinated moieties.
-
Yield : 60–65% after recrystallization from ethanol/dioxane mixtures .
Halogen-Mediated Rearrangement of 3,6-Dihydropyridinones
A novel aza-semipinacol rearrangement strategy, reported in Organic Letters, provides access to fluorinated indenopyridines through bromo- or iodo-functionalized intermediates .
Mechanistic Pathway
-
Halogenation : Treatment of 6-benzyl-3,6-dihydropyridin-2(1H)-one with N-bromosuccinimide (NBS) generates an N-acyliminium ion intermediate.
-
Benzyl Migration : The benzyl group transfers from C6 to C5 via a carbocation rearrangement.
-
Electrophilic Substitution : Fluorine introduction occurs through subsequent Friedel-Crafts alkylation using fluorobenzene derivatives .
Optimized Conditions
Parameter | Value |
---|---|
Halogen Source | NBS (1.5 equiv) |
Catalyst | Triphenylphosphine (0.3 equiv) |
Solvent | Anhydrous nitromethane |
Temperature | 60°C, 3.5 hours |
Isolated Yield | 50–55% |
This method’s limitation lies in competing pathway formation, necessitating precise stoichiometric control to minimize byproducts like 5-benzyl-2-pyridones .
Spirocyclic Intermediate Strategy
U.S. Patent 4,609,663 discloses a spiroannulation approach for synthesizing 7-fluoro-5H-indeno[1,2-b]pyridine derivatives .
Key Steps
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Succinimide Formation : Reacting this compound-5-amine with maleic anhydride in tetrahydrofuran yields the spiro-succinimide precursor.
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Ring-Opening Fluorination : Treatment with hydrogen fluoride-pyridine complex introduces fluorine at the C7 position while maintaining the indenopyridine core .
Advantages
-
Enables late-stage fluorination, avoiding instability issues with early-stage fluorine incorporation.
Cross-Dehydrogenative Coupling (CDC) with β-Diketones
Adapting methodologies from ACS Omega, fluorinated pyrazolo[1,5-a]pyridine intermediates can be transformed into target molecules via CDC .
Procedure
-
CDC Reaction : N-Amino-2-iminopyridine reacts with 1,3-cyclopentanedione under oxygen atmosphere (130°C, 18 hours).
-
Fluorine Incorporation : Post-cyclization fluorination using Selectfluor™ in acetonitrile (80°C, 12 hours) .
Performance Metrics
-
Substrate Scope : Tolerates electron-withdrawing groups (e.g., –CN, –COOEt) at C3 and C6 positions.
Comparative Analysis of Synthetic Routes
Table 1: Method Efficiency Comparison
Method | Yield (%) | Purity (%) | Fluorine Position Control |
---|---|---|---|
Cyclocondensation | 60–65 | 95 | Moderate |
Aza-Semipinacol | 50–55 | 90 | High |
Spirocyclic | 70–75 | 85 | Excellent |
CDC | 68–72 | 92 | High |
The spirocyclic route offers superior fluorine positioning but requires hazardous HF-pyridine complexes. Conversely, CDC methods provide safer alternatives with comparable yields .
Challenges in Purification and Characterization
All methods necessitate rigorous purification due to:
-
Byproduct Formation : Dimers and regioisomers from incomplete cyclization .
-
Fluorine Lability : Acidic conditions may cleave C–F bonds; neutral pH during workup is critical .
Analytical Validation
Properties
CAS No. |
97677-23-1 |
---|---|
Molecular Formula |
C12H8FN |
Molecular Weight |
185.20 g/mol |
IUPAC Name |
7-fluoro-5H-indeno[1,2-b]pyridine |
InChI |
InChI=1S/C12H8FN/c13-10-3-4-11-9(7-10)6-8-2-1-5-14-12(8)11/h1-5,7H,6H2 |
InChI Key |
PFUIRXIIQHFQJP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=C1C=C(C=C3)F)N=CC=C2 |
Origin of Product |
United States |
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